(2R)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Description
(2R)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C12H19N3O5 and its molecular weight is 285.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Efficient Heterocyclization
A study by Flores et al. (2014) reported efficient heterocyclization involving derivatives similar to the compound , showcasing the synthetic potential of these compounds in producing various methyl and ethyl propanoates and their acid derivatives (Flores et al., 2014).
Simple and Rapid Synthesis
Reddy and Rao (2006) discussed a simple and rapid synthesis method for related propanoic acids, highlighting their importance in medicinal chemistry due to various pharmacological activities (Reddy & Rao, 2006).
Chemo-Enzymatic Synthesis
A study on a similar compound, Alminoprofen, showed chemo-enzymatic synthesis methods and detailed structural and stereochemical characterization, emphasizing the importance of these compounds in pharmacokinetics (Baba et al., 2018).
Biological and Medicinal Applications
Aurora Kinase Inhibition
A 2006 study identified a compound structurally related to the query as an inhibitor of Aurora A kinase, suggesting potential use in cancer treatment (ヘンリー,ジェームズ, 2006).
Neuroexcitant Analogues
Research by Pajouhesh et al. (2000) synthesized enantiomers of a neuroexcitant compound, showing the relevance of such structures in neuropharmacology (Pajouhesh et al., 2000).
Chemical Properties and Reactions
Multicomponent Reactions
Elinson et al. (2018) detailed a new multicomponent reaction forming chromeno[2,3-b]pyridine systems, indicating the complexity and versatility of reactions involving similar compounds (Elinson et al., 2018).
Coordination Complexes
Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, leading to coordination complexes with CuII/CoII, highlighting the compound's potential in coordination chemistry (Radi et al., 2015).
Properties
IUPAC Name |
(2R)-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c1-12(2,3)20-11(19)14-8(10(17)18)5-7-6-13-15(4)9(7)16/h6,8,13H,5H2,1-4H3,(H,14,19)(H,17,18)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJVHVIWKEECH-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNN(C1=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNN(C1=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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